2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is an intricate organic compound with potential applications in various scientific fields. This compound, characterized by its complex structure, contains multiple heterocyclic rings that confer unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves multi-step procedures. Typically, it can be synthesized starting from readily available precursors such as 2-aminobenzo[d]thiazole and substituted triazoles. Key steps in its synthesis often include nucleophilic substitution, condensation reactions, and thioacetylation under controlled conditions, typically using specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: For large-scale production, methods may involve continuous flow synthesis techniques, which enhance efficiency and scalability. Such methods may include the use of automated reactors and advanced purification systems, like chromatography, to ensure the compound's consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is reactive in various chemical contexts. It can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation might be carried out using strong oxidizing agents like potassium permanganate, while reductions might employ sodium borohydride
Major Products: Major products from these reactions can include various derivatives with modified functionalities, which can exhibit different chemical or biological activities.
Scientific Research Applications
2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has a broad range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and can be used in studying reaction mechanisms.
Biology: This compound might exhibit biological activity, making it a candidate for bioassays and pharmacological studies.
Medicine: Research could explore its potential as a therapeutic agent, given its structural novelty and possible interactions with biological targets.
Industry: Its unique structure might make it valuable in the development of novel materials or as a component in industrial processes.
Mechanism of Action
The precise mechanism by which 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exerts its effects can vary based on its application. Generally, the compound may interact with molecular targets such as enzymes or receptors, potentially altering their activity. The pathways involved could include modulation of biochemical processes through binding to active sites, influencing cellular signaling pathways, or altering gene expression.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its specific combination of heterocyclic rings. Similar compounds might include:
Benzothiazoles: Known for their wide range of biological activities.
Triazoles: Often used in antifungal and antimicrobial agents.
Thioacetamides: Important in synthetic organic chemistry for introducing sulfur atoms into molecules.
This compound's uniqueness lies in its integrated structural features, which potentially offer a distinct set of properties and activities that are not observed in simpler analogs.
There you have it—one detailed breakdown of this compound. Intricate stuff, huh?
Properties
IUPAC Name |
2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-17-11(15-16-12(17)21-7-10(14)19)6-18-8-4-2-3-5-9(8)22-13(18)20/h2-5H,6-7H2,1H3,(H2,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMKTJOAOMTUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)CN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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